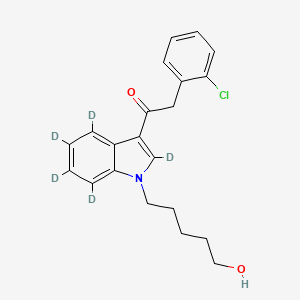
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxypentyl chain, and a deuterated ethanone moiety. The deuterium atoms are isotopes of hydrogen, which can be used to study the compound’s behavior in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxypentyl Chain: The hydroxypentyl chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 5-bromopentanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypentyl chain can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in anhydrous conditions.
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)-1-(1-(5-carboxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.
Reduction: Formation of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethanol-2,4,5,6,7-d5.
Substitution: Formation of 2-(2-methoxyphenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.
Scientific Research Applications
Chemistry
Isotope Labeling: The deuterium atoms in the compound can be used as tracers in chemical reactions to study reaction mechanisms and kinetics.
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Metabolic Studies: The compound can be used to study metabolic pathways and enzyme activities in biological systems.
Drug Development:
Medicine
Diagnostic Tools: The deuterium-labeled compound can be used in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Environmental Studies: Applications in studying environmental processes and pollutant degradation.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypentyl chain can form hydrogen bonds with amino acid residues. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: The non-deuterated version of the compound.
2-(2-fluorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: A similar compound with a fluorine atom instead of chlorine.
2-(2-chlorophenyl)-1-(1-(5-methoxypentyl)-1H-indol-3-yl)ethan-1-one: A compound with a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of deuterium atoms in 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological targets. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C21H22ClNO2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D |
InChI Key |
RFHPYWJZEUWQOM-JFISFECYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766194.png)
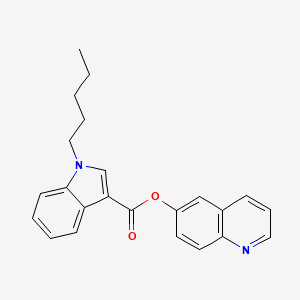
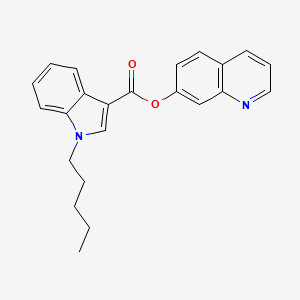

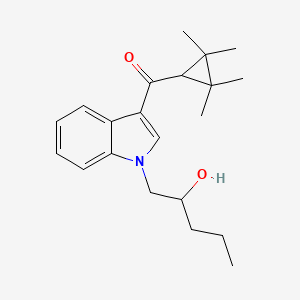
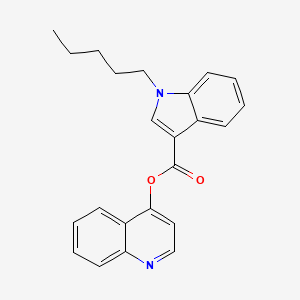
![5-[3-[2-(2-chlorophenyl)acetyl]-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766238.png)
![[(4E,6E,10E)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766245.png)
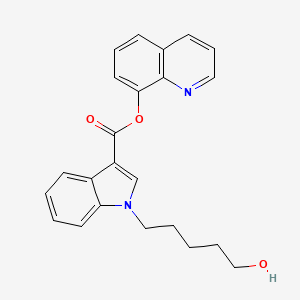
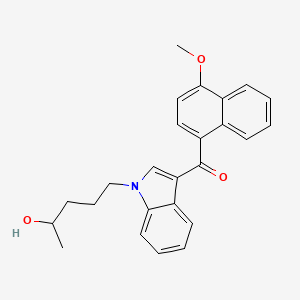

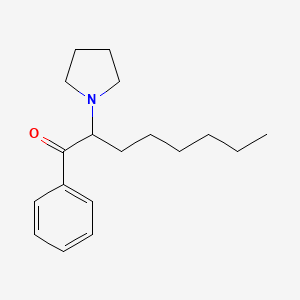
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
